2,6-dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide is a compound that belongs to the class of benzamides, which are known for their diverse biological activities. This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms. Tetrazole derivatives are of significant interest due to their wide range of applications in medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide typically involves the formation of the tetrazole ring followed by its attachment to the benzamide structure. One common method for synthesizing tetrazole derivatives is through the reaction of sodium azide with nitriles under acidic conditions . The benzamide moiety can be introduced through a coupling reaction using appropriate amines and acid chlorides in the presence of coupling agents like hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of eco-friendly solvents and catalysts is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the tetrazole ring or the benzamide moiety.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring can lead to the formation of tetrazolium salts, while substitution reactions can yield a variety of functionalized benzamides .
Scientific Research Applications
2,6-Dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors with high affinity. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-(2-(2H-tetrazol-5-yl)ethyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)-benzamide: Exhibits antimicrobial activity.
2-[4-alkoxy-3-(1H-tetrazol-1-yl)phenyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives: Known for their xanthine oxidase inhibitory potency.
Uniqueness
2,6-Dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups and the tetrazole ring contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
883294-45-9 |
---|---|
Molecular Formula |
C16H15N5O3 |
Molecular Weight |
325.32 g/mol |
IUPAC Name |
2,6-dimethoxy-N-[3-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C16H15N5O3/c1-23-13-7-4-8-14(24-2)15(13)16(22)18-11-5-3-6-12(9-11)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22) |
InChI Key |
VRVIHJUEWZIYSH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC(=CC=C2)N3C=NN=N3 |
solubility |
39.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.